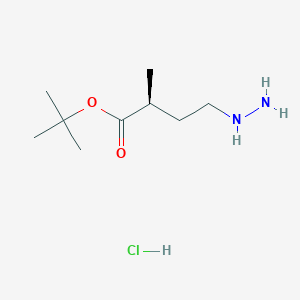
tert-butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride is a chemical compound that features a tert-butyl ester group, a hydrazinyl group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride typically involves the following steps:
Formation of tert-butyl ester: This can be achieved by reacting the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Introduction of the hydrazinyl group: This step involves the reaction of the tert-butyl ester with hydrazine or its derivatives under controlled conditions.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the hydrazinyl compound to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
Tert-butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with various biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-4-hydrazinyl-2-methylbutanoate: Lacks the hydrochloride salt.
tert-Butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrobromide: Similar structure but with a hydrobromide salt instead of hydrochloride.
Uniqueness
The presence of the hydrochloride salt in tert-butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H21ClN2O2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
tert-butyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-7(5-6-11-10)8(12)13-9(2,3)4;/h7,11H,5-6,10H2,1-4H3;1H/t7-;/m0./s1 |
InChI Key |
YJRYCQYJPYLICO-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](CCNN)C(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC(CCNN)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















